2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a fluorophenoxy group and a bis-thiophenylmethyl substituent. Its structure combines aromatic electron-withdrawing (fluorophenoxy) and electron-donating (thiophene) moieties, which may influence its electronic properties, solubility, and biological activity. For example, similar compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide are synthesized by activating carboxylic acids (e.g., 2-(thiophen-2-yl)acetic acid) into acyl chlorides, followed by reaction with aminothiophene derivatives .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-13-4-1-2-5-14(13)21-10-16(20)19-17(12-7-9-22-11-12)15-6-3-8-23-15/h1-9,11,17H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHBJHTQLRPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Etherification: The 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.
Amidation: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding amide by reacting with thiophen-2-yl(thiophen-3-yl)methylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenoxy ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene rings.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and thiophene rings can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (Compound I)
- Structure: Contains a single thiophene ring and a cyano group at the 3-position of the aminothiophene moiety.
- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride .
- Crystallography: Crystallizes in a monoclinic space group (P21/c, Z = 4), with intermolecular interactions stabilized by hydrogen bonding .
- Key Difference: The absence of a fluorophenoxy group and the presence of a cyano substituent may reduce lipophilicity compared to the target compound.
2-(2,6-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide
- Structure : Features a dichlorophenyl group and a thiazole ring instead of thiophene.
- Synthesis: Synthesized via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .
- Crystallography : Exhibits a twisted conformation (79.7° between dichlorophenyl and thiazolyl planes) and forms 1D chains via N–H⋯N hydrogen bonds .
Verosudil (rac-(2R)-2-(Dimethylamino)-N-(1-Oxo-1,2-Dihydroisoquinolin-6-yl)-2-(Thiophen-3-yl)Acetamide)
- Structure: Includes a dimethylamino group and an isoquinolinone ring.
- Key Difference: The dimethylamino group and fused isoquinolinone system enhance basicity and planar rigidity, which may improve target binding compared to the fluorophenoxy variant.
Physicochemical and Electronic Properties
- Lipophilicity: The fluorophenoxy group in the target compound likely increases logP compared to cyano- or thiazole-containing analogues (e.g., Compound I and 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) .
- Electronic Effects: Fluorine’s electronegativity may polarize the phenoxy group, altering electron density distribution relative to chlorine or cyano substituents.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is , with a molecular weight of approximately 377.5 g/mol . The structure features a fluorophenoxy group and thiophene derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FNO₃S₂ |
| Molecular Weight | 377.5 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines, including breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
In a study evaluating a series of thiophene derivatives, it was found that compounds with similar structural characteristics to 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide demonstrated IC50 values in the micromolar range against MCF7 cells, indicating potent anticancer activity .
Anti-inflammatory Activity
Thiophene derivatives are also noted for their anti-inflammatory properties. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
Research Findings on Anti-inflammatory Effects
A screening assay revealed that compounds with similar frameworks showed significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of thiophene-based compounds has been documented extensively. Preliminary tests on related compounds indicate that they possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Summary
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Modulation of Immune Response : Altering the production of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
